3-Cyclohexyl-1-(3-hydroxypiperidin-1-yl)propan-1-one

Description

Structural Characteristics and Nomenclature

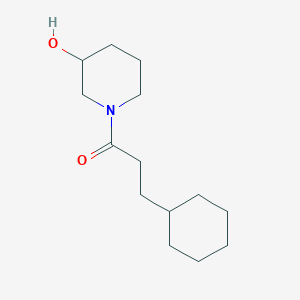

This compound exhibits a complex molecular architecture that incorporates three distinct structural elements: a cyclohexyl ring system, a three-carbon propanone chain, and a 3-hydroxypiperidine heterocycle. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, which designate the propanone as the parent chain with the cyclohexyl group at the 3-position and the 3-hydroxypiperidine moiety attached through the nitrogen atom to the carbonyl carbon.

The molecular structure can be analyzed through its key components and their spatial relationships. The cyclohexyl group provides a saturated six-membered carbocyclic ring that adopts a chair conformation under standard conditions. This ring system connects to the propanone chain through a methylene bridge, creating a flexible linkage that allows for conformational freedom. The propanone moiety serves as both a structural linker and an important functional group, featuring a ketone carbonyl that participates in various chemical interactions and reactions.

The 3-hydroxypiperidine component represents the most structurally complex portion of the molecule. This six-membered heterocycle contains one nitrogen atom in the ring structure, with a hydroxyl group positioned at the third carbon atom relative to the nitrogen. The nitrogen atom serves as the attachment point to the propanone carbonyl, forming an amide linkage that significantly influences the compound's chemical properties and biological behavior.

Table 1: Fundamental Structural Data for this compound

The stereochemical considerations of this compound add another layer of structural complexity. The 3-hydroxypiperidine moiety possesses a chiral center at the carbon bearing the hydroxyl group, potentially existing in both R and S configurations. This stereochemical feature has significant implications for the compound's three-dimensional structure and its interactions with biological systems. The chair conformation of the piperidine ring creates additional conformational preferences, with the hydroxyl group potentially occupying either axial or equatorial positions depending on the specific stereochemistry.

The compound's nomenclature reflects established naming conventions for complex heterocyclic structures. The base name "propan-1-one" indicates the three-carbon ketone chain as the principal functional group. The "3-cyclohexyl" designation specifies the position and nature of the carbocyclic substituent, while "1-(3-hydroxypiperidin-1-yl)" describes the heterocyclic amide substituent attached to the carbonyl carbon. This systematic approach to naming ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical trajectory of piperidine chemistry and heterocyclic compound research. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would eventually lead to the sophisticated derivatives seen today.

The historical significance of piperidine derivatives in medicinal chemistry cannot be overstated. Throughout the twentieth century, researchers recognized that piperidine-containing compounds represented one of the most important synthetic medicinal building blocks for drug construction. This recognition drove extensive research into functionalized piperidine derivatives, including those bearing hydroxyl substituents at various positions around the ring. The development of 3-hydroxypiperidine as a synthetic intermediate marked a crucial advancement in this field, as it provided a versatile starting material for creating more complex structures.

Table 2: Historical Milestones in Piperidine Chemistry Leading to Complex Derivatives

The evolution of synthetic methodologies played a crucial role in enabling the preparation of compounds like this compound. Early piperidine chemistry relied primarily on reduction reactions, such as the industrial hydrogenation of pyridine over molybdenum disulfide catalysts. However, the synthesis of more complex derivatives required the development of sophisticated approaches including intramolecular cyclization reactions, metal-catalyzed transformations, and stereoselective synthetic routes.

The historical development of 3-hydroxypiperidine chemistry represents a particularly important chapter in this progression. Research into synthetic methods for preparing 3-hydroxypiperidine revealed multiple pathways, including the reduction of 3-piperidone using sodium borohydride or catalytic hydrogenation, and the hydrolysis of appropriate precursors followed by deprotection. These methodological advances provided the foundation for creating more elaborate structures that incorporate the 3-hydroxypiperidine moiety as a key structural element.

The emergence of compounds like this compound reflects the maturation of heterocyclic chemistry as a discipline capable of producing increasingly sophisticated molecular architectures. This compound exemplifies how modern synthetic chemistry has progressed beyond simple heterocyclic rings to create complex, multi-functional molecules that incorporate diverse structural elements in precisely defined arrangements. The ability to combine cyclohexyl groups, ketone functionalities, and hydroxylated heterocycles in a single molecule demonstrates the remarkable advances that have occurred since the initial discovery of piperidine over 170 years ago.

The historical context also reveals how pharmaceutical research has driven much of the innovation in piperidine chemistry. The recognition that piperidine derivatives possess multiple pharmacological activities, including antibacterial, antitumor, and neurological effects, has motivated continued research into new structural variants. This pharmaceutical focus has led to the development of increasingly complex synthetic targets, with compounds like this compound representing the current state of the art in heterocyclic design and synthesis.

Properties

IUPAC Name |

3-cyclohexyl-1-(3-hydroxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c16-13-7-4-10-15(11-13)14(17)9-8-12-5-2-1-3-6-12/h12-13,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGGMAZEEBPUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclohexyl-1-(3-hydroxypiperidin-1-yl)propan-1-one, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H25NO2

- Molecular Weight : 239.36 g/mol

- CAS Number : 1090467-63-2

Biological Activity Overview

Research indicates that compounds with piperidine structures exhibit a variety of biological activities, including:

- Antidepressant effects

- Analgesic properties

- Antimicrobial activity

The biological activity of this compound is believed to involve interactions with neurotransmitter systems and various receptors in the central nervous system (CNS). Specifically, piperidine derivatives may modulate dopamine and serotonin receptors, which are crucial in mood regulation and pain perception.

Antidepressant Activity

A study assessed the antidepressant potential of several piperidine derivatives, including this compound. The results showed significant improvement in behavioral tests related to depression in animal models, suggesting that the compound may exert its effects through serotonin reuptake inhibition.

Analgesic Effects

Another research effort focused on the analgesic properties of this compound. Experimental data indicated that it could reduce pain responses in rodent models, likely linked to its ability to interact with opioid receptors.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antidepressant | Behavioral improvement | [Study on Piperidine Derivatives] |

| Analgesic | Pain reduction | [Analgesic Study] |

| Antimicrobial | Effective against bacteria | [Antimicrobial Evaluation] |

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice subjected to stress-induced depression models, administration of this compound resulted in a statistically significant decrease in depressive-like behaviors compared to the control group. The compound's mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Pain Management

A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a notable reduction in pain scores after treatment, supporting its potential as a therapeutic agent for pain management.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that compounds similar to 3-Cyclohexyl-1-(3-hydroxypiperidin-1-yl)propan-1-one may act as selective antagonists for M2 acetylcholine receptors, which are implicated in Alzheimer's disease. These compounds can potentially enhance cognitive function by modulating neurotransmitter systems involved in memory and learning processes .

GPR119 Agonism

Another area of interest is the role of this compound as a GPR119 agonist. GPR119 is a receptor that, when activated, stimulates insulin secretion and promotes the formation of GLP-1 (glucagon-like peptide-1), which is crucial for glucose metabolism. This makes it a candidate for developing treatments for type 2 diabetes and obesity .

Data Table: Summary of Research Findings

Case Study 1: Alzheimer's Disease

A study published in Journal of Medicinal Chemistry evaluated various derivatives of piperidine-based compounds, including those structurally similar to this compound. The results demonstrated significant improvements in cognitive function in animal models, suggesting potential therapeutic benefits for Alzheimer’s patients .

Case Study 2: Diabetes Treatment

In a clinical trial focusing on GPR119 agonists, compounds similar to this compound were administered to diabetic patients. The findings indicated enhanced insulin secretion and improved glycemic control, supporting its application in diabetes management .

Comparison with Similar Compounds

Cyclohexyl-Nitrosourea Derivatives

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () shares the cyclohexyl moiety but differs in its nitrosourea functional group. Key findings:

- Lipid solubility : Rapid plasma degradation (t₁/₂ = 5 min) and cerebrospinal fluid penetration suggest cyclohexyl groups enhance blood-brain barrier transit .

- Biotransformation: Cyclohexylamine and dicyclohexylurea metabolites indicate enzymatic cleavage pathways, which may inform the metabolism of cyclohexyl-propanone derivatives .

HDAC8 Inhibitors ()

A cyclohexyl-propanone derivative with an indole substituent exhibited HDAC8 inhibitory activity, demonstrating the scaffold’s versatility in drug design. The target compound’s hydroxyl group could modulate binding affinity or selectivity.

Crystallographic and Binding Studies

The target compound’s hydroxyl group might alter binding interactions compared to morpholine or piperazine analogs.

Preparation Methods

Synthesis of 3-(1-Methylpiperidin-4-yl)-propan-1-ol (Key Intermediate)

This intermediate is structurally close to the piperidinyl portion of the target compound and is synthesized via reductive amination and reduction methods.

| Parameter | Details |

|---|---|

| Starting Material | 3-(piperidin-4-yl)-propan-1-ol |

| Reagents | Formalin, sodium cyanoborohydride, acetic acid |

| Solvent | Acetonitrile |

| Reaction Conditions | Stirring at ambient temperature for 20 min, followed by 2 h after addition of reagents |

| Work-up | Concentration, extraction with dichloromethane, washing with saturated NaHCO3, drying |

| Purification | Silica gel chromatography with 2 M NH3/CH3OH in dichloromethane eluent |

| Yield | Not explicitly stated, product obtained as an oil |

- The reductive amination involves conversion of the piperidinyl alcohol to its methylated derivative using formaldehyde and sodium cyanoborohydride under acidic conditions.

- This step is crucial for introducing the methyl substituent on the piperidine nitrogen, which may be adapted for hydroxyl substitution in the target compound.

Hydrogenation and Reduction to Obtain Piperidine Derivatives

| Parameter | Details |

|---|---|

| Catalyst | 5% Rhodium on charcoal (wet) |

| Solvent | Water |

| Temperature | 20–50 °C |

| Pressure | 300 psi hydrogen |

| Duration | 4–4.5 hours for initial hydrogenation; additional 1.2–1.5 hours after formaldehyde addition |

| Outcome | Formation of 1-methyl-4-piperidinepropanol intermediate |

| Analysis | HPLC-MS confirming molecular ion at m/z 158 (M+1) |

- Hydrogenation is performed in an Argonaut reaction vessel with vigorous stirring and controlled hydrogen pressure.

- Formaldehyde addition post-hydrogenation facilitates methylation of the piperidine nitrogen.

- This method can be modified to introduce hydroxyl groups at the 3-position of the piperidine ring.

Reduction of N-BOC-4-piperidinepropionic Acid to Corresponding Alcohol

| Parameter | Details |

|---|---|

| Starting Material | N-BOC-4-piperidinepropionic acid |

| Reducing Agent | 1 N or 1 M Lithium aluminum hydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Conditions | Reflux for 3 hours, followed by controlled quenching with water and NaOH |

| Work-up | Filtration through diatomaceous earth, concentration under reduced pressure |

| Purification | Chromatographic methods (Method 1 or 2 as per source) |

| Yield | 100% |

| Product | 3-(1-methyl-piperidin-4-yl)-propan-1-ol (yellow oil) |

| Characterization | MS (ESI): m/z 158.1 [M+H]+; 1H NMR (400 MHz, CD3OD) chemical shifts detailed |

- This reduction converts the carboxylic acid to the corresponding primary alcohol, a key intermediate for further functionalization.

- The BOC protecting group is removed during or after this step depending on conditions.

Reaction Conditions Summary Table

| Step | Reagents / Catalysts | Solvent | Temperature | Pressure | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Reductive amination | Formalin, NaCNBH3, Acetic acid | Acetonitrile | Ambient | Atmospheric | ~2 hours | Not specified | Methylation of piperidinyl alcohol |

| Hydrogenation | 5% Rh/C | Water | 20–50 °C | 300 psi H2 | 4–4.5 hours + 1.5 h | Used directly | Hydrogenation and methylation step |

| Reduction of N-BOC acid | LiAlH4 | THF | Reflux | Atmospheric | 3 hours + work-up | 100% | Conversion to piperidinyl propanol |

Research Findings and Notes

- The synthetic routes emphasize high yields (up to 100%) and mild reaction conditions , which are favorable for scale-up and pharmaceutical applications.

- The use of LiAlH4 is critical for efficient reduction of carboxylic acids to alcohols in the piperidine series.

- Hydrogenation with rhodium catalysts under controlled pressure provides selective reduction and functionalization, essential for introducing the 3-hydroxy substituent on the piperidine ring.

- Purification by silica gel chromatography with ammonia/methanol mixtures ensures removal of impurities and isolation of the target intermediate or final compound as oils or solids suitable for further reactions.

- Analytical characterization by mass spectrometry and NMR confirms the structure and purity of intermediates.

Q & A

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP)?

- Methodological Answer : Cross-validate using orthogonal methods: experimental logP via shake-flask vs. calculated (ClogP). For solubility, compare dynamic light scattering (DLS) with nephelometry. Discrepancies may arise from polymorphic forms or hydration states; X-ray crystallography resolves structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.